2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime
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Overview
Description
2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime is a complex organic compound with a molecular formula of C19H18FN3O5. This compound is characterized by the presence of a cyclohexanone core, substituted with a 2,4-dinitrophenyl group and an O-(2-fluorobenzyl)oxime moiety. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime typically involves multiple steps:
Formation of 2-(2,4-dinitrophenyl)cyclohexanone: This step involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone derivative.
Oxime Formation: The hydrazone derivative is then reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.
O-(2-fluorobenzyl) Substitution: Finally, the oxime is reacted with 2-fluorobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and oxime derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro and oxime derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the dinitrophenyl and fluorobenzyl groups enhances its reactivity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dinitrophenyl)cyclohexanone O-(4-fluorobenzyl)oxime
- 2-(2,4-dinitrophenyl)cyclohexanone O-(3-chloro-2-fluorobenzyl)oxime
- Cyclohexanone 2,4-dinitrophenylhydrazone
Uniqueness
2-(2,4-dinitrophenyl)cyclohexanone O-(2-fluorobenzyl)oxime is unique due to the specific substitution pattern of the fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(Z)-2-(2,4-dinitrophenyl)-N-[(2-fluorophenyl)methoxy]cyclohexan-1-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5/c20-17-7-3-1-5-13(17)12-28-21-18-8-4-2-6-15(18)16-10-9-14(22(24)25)11-19(16)23(26)27/h1,3,5,7,9-11,15H,2,4,6,8,12H2/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFIEHAIWBRTDQ-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOCC2=CC=CC=C2F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/OCC2=CC=CC=C2F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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